molecular formula C23H25N5O2 B2716527 7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 767318-41-2

7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2716527
CAS No.: 767318-41-2
M. Wt: 403.486
InChI Key: WPRBTBJLNSLPEL-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole ring and a dihydropyrimidine moiety. Key structural features include:

  • Position 7: A 4-isopropylphenyl group, which introduces steric bulk and lipophilicity.
  • Position 5: A methyl group, enhancing metabolic stability .

These structural elements are critical for modulating biological activity, particularly in antibacterial and receptor-binding contexts, as observed in related analogs .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-14(2)16-9-11-17(12-10-16)21-20(15(3)26-23-24-13-25-28(21)23)22(29)27-18-7-5-6-8-19(18)30-4/h5-14,21H,1-4H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRBTBJLNSLPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, reduced triazolopyrimidines, and substituted triazolopyrimidines, depending on the type of reaction and reagents used .

Comparison with Similar Compounds

Key Observations :

  • Substitution with electron-withdrawing groups (e.g., nitro in ) may alter electronic density, affecting receptor binding .
  • Position 2 Modifications :
    • Benzylthio substitution () introduces sulfur-based reactivity, correlating with antibacterial efficacy against Enterococcus faecium .
    • Thienyl groups () may confer aromatic stacking interactions in CNS-targeted applications .

Biological Activity

The compound 7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the triazole and pyrimidine rings. The presence of the isopropylphenyl and methoxyphenyl substituents contributes to its unique properties. The molecular formula is C20H24N4OC_{20}H_{24}N_4O, with a molecular weight of approximately 352.43 g/mol. The compound's structure is crucial for its biological activity, influencing how it interacts with biological targets.

Antitumor Activity

Research indicates that compounds with triazole structures exhibit significant antitumor properties. For instance, a study highlighted the synthesis of various 7-substituted triazolo-pyrimidines, which demonstrated potent antitumor effects against several cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .

Anticonvulsant Effects

The anticonvulsant activity of triazole derivatives has been well-documented. In particular, compounds similar to our target compound have shown efficacy in reducing seizure activity in animal models. The Maximal Electroshock (MES) test demonstrated that certain derivatives exhibited comparable or superior anticonvulsant effects relative to established drugs like carbamazepine . This suggests potential therapeutic applications in epilepsy management.

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. Studies have shown that related compounds possess broad-spectrum antibacterial effects against various pathogens. For example, benzothioate derivatives exhibited significant antibacterial activity when tested against standard strains such as Escherichia coli and Staphylococcus aureus . This highlights the potential for developing new antimicrobial agents based on the triazole scaffold.

Anti-inflammatory Activity

The anti-inflammatory properties of triazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Research has indicated that derivatives can reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Synthesis and Evaluation

A notable study synthesized several 7-substituted triazolo-pyrimidine derivatives, including our target compound. These were evaluated for their biological activities using various assays:

CompoundActivity TypeIC50/ED50 ValuesReference
7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamideAntitumor15 µM (in vitro)
Similar Triazole DerivativeAnticonvulsantED50 = 11.8 mg/kg
Benzothioate DerivativeAntimicrobialMIC = 32 µg/mL

Mechanistic Studies

Further mechanistic studies have indicated that these compounds may interact with specific molecular targets such as kinases or receptors involved in tumor growth and seizure activity modulation. For instance, the inhibition of certain kinases has been linked to reduced cell proliferation in cancer models .

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